molecular formula C28H30N4 B5071204 1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine

1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine

Cat. No. B5071204
M. Wt: 422.6 g/mol
InChI Key: BDUKQAPOADCBKB-UHFFFAOYSA-N
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Description

The compound “1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine” is a derivative of acridine, which is a tricyclic compound and a class of organic compounds known for their wide range of biological activities . The presence of the “1,2,3,4-tetrahydro-9-acridinyl” moiety suggests that this compound may have similar properties to other acridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of two acridine rings. These rings are likely to be planar and aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

As an acridine derivative, this compound may undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As an acridine derivative, it is likely to be a planar, aromatic compound with potential for pi-pi stacking interactions .

Future Directions

The study of acridine derivatives is a rich field with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents . This compound, with its complex structure and potential for interesting chemical properties, could be a valuable subject for future research.

properties

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4/c1-5-13-23-19(9-1)27(20-10-2-6-14-24(20)31-23)29-17-18-30-28-21-11-3-7-15-25(21)32-26-16-8-4-12-22(26)28/h1,3,5,7,9,11,13,15H,2,4,6,8,10,12,14,16-18H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUKQAPOADCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCNC4=C5CCCCC5=NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine

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